molecular formula C11H8Cl2 B15068836 1-Chloro-7-(chloromethyl)naphthalene

1-Chloro-7-(chloromethyl)naphthalene

Cat. No.: B15068836
M. Wt: 211.08 g/mol
InChI Key: KJAFNUQHDYBTNV-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Chemical Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a foundational structure in medicinal chemistry and materials science. Its rigid, planar geometry and extended π-electron system provide a versatile platform for the development of compounds with diverse biological activities and unique photophysical properties. Numerous pharmaceuticals, including anti-inflammatory drugs and antifungal agents, incorporate the naphthalene core. derpharmachemica.com Furthermore, the ability to introduce various functional groups at specific positions on the naphthalene rings allows for the fine-tuning of a molecule's properties, making it a subject of continuous research and development. researchgate.net

The Unique Role of Chloromethyl Groups in Naphthalene Reactivity

The chloromethyl group (–CH₂Cl) is a highly reactive functional group that, when attached to a naphthalene ring, introduces a site for facile nucleophilic substitution. nbinno.com This reactivity is fundamental to the role of chloromethylnaphthalenes as versatile intermediates in organic synthesis. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of a wide range of functional groups. This capability is extensively exploited in the synthesis of more complex molecules. For instance, 1-(chloromethyl)naphthalene (B51744) is a key precursor in the production of various compounds, including pharmaceuticals and fluorescent dyes. nist.gov

Contextualizing 1-Chloro-7-(chloromethyl)naphthalene within Polyfunctionalized Naphthalene Systems

This compound is a disubstituted naphthalene derivative, featuring both a chloro and a chloromethyl substituent at distinct positions on the naphthalene core. This polyfunctional nature distinguishes it from its monosubstituted counterparts, offering more complex reactivity patterns and synthetic possibilities. The presence of two different chlorine-containing groups—one directly on the aromatic ring and one on a methyl substituent—provides differential reactivity that can be selectively exploited in synthetic transformations. The chloro group on the ring primarily influences the aromatic system's electronic properties, while the chloromethyl group serves as a reactive handle for substitution reactions.

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its chemical behavior can be inferred from the well-established chemistry of related compounds. Below is a table summarizing the key properties of this compound, with some values being predicted based on computational models.

PropertyValue
CAS Number 1261733-84-9
Molecular Formula C₁₁H₈Cl₂
Molecular Weight 211.09 g/mol
Predicted Boiling Point 332.4 ± 17.0 °C
Predicted Density 1.293 ± 0.06 g/cm³

Note: Some physical properties are predicted and have not been experimentally verified. chemicalbook.com

Overview of Research Trajectories for Complex Halogenated Aromatics

Research into complex halogenated aromatic compounds is driven by the need for new materials with tailored properties and the development of more efficient synthetic routes to valuable molecules. acs.org Current research trajectories focus on several key areas, including the development of novel catalytic systems for selective halogenation and functionalization, the study of the environmental fate and toxicology of these compounds, and their application in fields such as organic electronics and medicinal chemistry. The synthesis of specific isomers of polyhalogenated naphthalenes remains a significant challenge, often requiring multi-step synthetic sequences and sophisticated purification techniques. The exploration of compounds like this compound contributes to a deeper understanding of structure-reactivity relationships in this important class of molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Cl2

Molecular Weight

211.08 g/mol

IUPAC Name

1-chloro-7-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8Cl2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2

InChI Key

KJAFNUQHDYBTNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 7 Chloromethyl Naphthalene

Regioselective Functionalization Approaches for Naphthalene (B1677914) Derivatives

The ability to introduce functional groups at specific positions on the naphthalene core is crucial for the synthesis of complex, multi-substituted derivatives. The electronic properties of the naphthalene ring system, with its more reactive α-positions (1, 4, 5, 8) compared to the β-positions (2, 3, 6, 7), often dictate the outcome of electrophilic substitution reactions. However, by employing various strategies, a high degree of regiocontrol can be achieved.

Directed Chloromethylation Strategies

Chloromethylation is a versatile chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group can be readily converted into other substituents, making chloromethylated aromatics valuable synthetic intermediates. The direct chloromethylation of naphthalene, however, typically results in a mixture of products, with a preference for the α-position. To achieve specific substitution patterns, directed chloromethylation strategies are employed.

A common and effective method for the chloromethylation of aromatic compounds involves the use of paraformaldehyde as a source of formaldehyde (B43269) and concentrated hydrochloric acid, which serves as both a solvent and a source of chlorine. orgsyn.orggoogle.com This reaction is a type of Friedel-Crafts alkylation. The reaction proceeds through the in situ generation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺), or a related species.

The general reaction conditions involve heating the aromatic substrate with paraformaldehyde and hydrochloric acid, often in the presence of a dehydrating agent or a catalyst to enhance the reaction rate and yield. For the synthesis of 1-chloromethylnaphthalene from naphthalene, typical conditions involve reacting naphthalene with paraformaldehyde and a mixture of glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at elevated temperatures. orgsyn.org

Table 1: Reaction Parameters for Chloromethylation of Naphthalene

ParameterValue/Condition
Reactants Naphthalene, Paraformaldehyde, Hydrochloric Acid
Catalyst/Solvent System Glacial Acetic Acid, Phosphoric Acid
Temperature 80-85 °C
Reaction Time 6-10 hours
Typical Yield 74-77% (of 1-chloromethylnaphthalene) orgsyn.org

To improve the efficiency and selectivity of the chloromethylation reaction, Lewis acids are often employed as catalysts. Common Lewis acids used for this purpose include zinc chloride, aluminum chloride, tin(IV) chloride, ferric chloride (FeCl₃), and cupric chloride (CuCl₂). orgsyn.org These catalysts function by coordinating with the formaldehyde or its derivatives, thereby increasing the electrophilicity of the chloromethylating agent.

The choice of Lewis acid can influence the regioselectivity of the reaction, although in the case of unsubstituted naphthalene, the preference for the 1-position generally remains. However, for substituted naphthalenes, the interplay between the directing effects of the existing substituent and the nature of the Lewis acid can be complex. In some protocols, a combination of Lewis acids, such as FeCl₃ and CuCl₂, has been used to optimize the reaction conditions for the chloromethylation of naphthalene.

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases. In the context of chloromethylation, where the aromatic substrate may be in an organic phase and the formaldehyde and acid in an aqueous phase, a phase transfer catalyst can significantly enhance the reaction rate. google.com

Typical phase transfer catalysts are quaternary ammonium (B1175870) or phosphonium (B103445) salts, such as benzyltriethylammonium chloride. These catalysts work by transporting the reacting species across the phase boundary, thereby increasing the frequency of reactive collisions. The use of a phase transfer catalyst in the chloromethylation of naphthalene has been shown to improve yields and allow for milder reaction conditions. google.com

Sequential Halogenation and Chloromethylation

Due to the directing effects of substituents on the naphthalene ring, a direct chloromethylation of 1-chloronaphthalene (B1664548) would not be expected to yield the 7-substituted isomer as the major product. The chlorine atom is an ortho-, para-directing deactivator, meaning it directs incoming electrophiles to the positions ortho (2 and 8) and para (4 and 5) to itself. Therefore, a multi-step synthetic sequence is a more plausible approach to obtain 1-chloro-7-(chloromethyl)naphthalene.

A logical synthetic pathway would involve the initial chlorination of naphthalene to form 1-chloronaphthalene, followed by a series of reactions to introduce the chloromethyl group at the 7-position.

Step 1: Chlorination of Naphthalene

Naphthalene can be directly chlorinated to produce 1-chloronaphthalene. This reaction is typically carried out by treating naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride or aluminum chloride. wikipedia.org The reaction conditions can be controlled to favor the formation of the monosubstituted product.

Step 2: Friedel-Crafts Acylation of 1-Chloronaphthalene

The next step would be to introduce a functional group at the 7-position. A Friedel-Crafts acylation of 1-chloronaphthalene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a potential method. While the chlorine at the 1-position directs to the ortho and para positions of its own ring, acylation of naphthalene derivatives often favors substitution in the other ring, particularly at the 5- and 7-positions, due to steric hindrance at the peri-position (position 8). The acylation of naphthalene itself can give a mixture of 1- and 2-acetylnaphthalene, and the regioselectivity is sensitive to the solvent and reaction conditions. rsc.org For 1-chloronaphthalene, acylation is expected to occur predominantly in the unsubstituted ring, with the potential for forming 1-chloro-7-acetylnaphthalene.

Step 3: Reduction of the Acyl Group

The resulting 1-chloro-7-acetylnaphthalene can then be reduced to 1-chloro-7-ethylnaphthalene or, if starting with a formyl group, to 1-chloro-7-methylnaphthalene (B3060725). Common reduction methods for converting a carbonyl group to a methylene (B1212753) group include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Step 4: Side-Chain Chlorination

The final step would be the chlorination of the methyl group of 1-chloro-7-methylnaphthalene to yield this compound. This can be achieved through a free-radical halogenation reaction, typically using chlorine gas in the presence of UV light or a radical initiator. google.comorgoreview.com

An alternative to the reduction and subsequent chlorination would be the conversion of the acetyl group to a hydroxymethyl group, followed by conversion to the chloromethyl group.

Table 2: Proposed Multi-step Synthesis of this compound

StepReactionReagents and ConditionsIntermediate/Product
1 ChlorinationNaphthalene, Cl₂, FeCl₃1-Chloronaphthalene
2 Friedel-Crafts Acylation1-Chloronaphthalene, Acetyl chloride, AlCl₃1-Chloro-7-acetylnaphthalene
3 ReductionZn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)1-Chloro-7-ethylnaphthalene
4 Side-Chain ChlorinationCl₂, UV light or radical initiatorThis compound

This proposed pathway highlights the necessity of a multi-step approach to overcome the inherent regioselectivity of electrophilic substitution on the naphthalene ring system to achieve the desired 1,7-disubstitution pattern.

Chloromethylation of Methylnaphthalene Derivatives and Subsequent Chlorination

A plausible and common strategy for the synthesis of halo-chloromethylnaphthalenes involves the side-chain chlorination of a corresponding methyl-substituted halonaphthalene. In the context of this compound, this would entail the initial synthesis of 1-chloro-7-methylnaphthalene, followed by the chlorination of the methyl group.

The synthesis of the precursor, 1-chloro-7-methylnaphthalene, can be approached by the direct chlorination of 7-methylnaphthalene. The methyl group is an activating ortho-, para-director. In the case of 7-methylnaphthalene (or β-methylnaphthalene), the positions most susceptible to electrophilic attack are C1, C3, C4, C5, C6, and C8. The presence of the methyl group at the 7-position will primarily direct incoming electrophiles to the 8-position and, to a lesser extent, the 5-position on the same ring, and to the 1- and 4-positions on the adjacent ring. Achieving selective chlorination at the 1-position would likely result in a mixture of isomers requiring separation.

Once 1-chloro-7-methylnaphthalene is obtained, the subsequent step is the side-chain chlorination of the methyl group. This transformation is typically achieved via a free-radical pathway, often initiated by UV light or a radical initiator in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in a non-polar solvent.

A general representation of this two-step approach is outlined below:

Chlorination of 7-methylnaphthalene: 7-Methylnaphthalene + Cl₂ (or other chlorinating agent) → 1-Chloro-7-methylnaphthalene + other isomers

Side-chain chlorination of 1-chloro-7-methylnaphthalene: 1-Chloro-7-methylnaphthalene + NCS/SO₂Cl₂ → this compound

The chlorination of 1-methylnaphthalene (B46632) with molecular chlorine has been shown to produce a mixture of substitution and addition products, highlighting the complexity of controlling regioselectivity in these reactions. google.com

Alternative Synthetic Pathways for Substituted Chloromethylnaphthalenes

Alternative routes to substituted chloromethylnaphthalenes can provide advantages in terms of regioselectivity and milder reaction conditions. These pathways often involve the transformation of other functional groups on the naphthalene ring.

A reliable method for the synthesis of chloromethylnaphthalenes is the conversion of the corresponding naphthylmethanols using a suitable chlorinating agent. This approach avoids the often harsh conditions and potential for ring chlorination associated with direct chloromethylation. For the synthesis of this compound, the required precursor would be (1-chloro-7-naphthyl)methanol.

The synthesis of (1-chloro-7-naphthyl)methanol could potentially start from 1-chloro-7-naphthalenecarboxylic acid or its corresponding aldehyde, which would then be reduced to the alcohol. The subsequent conversion of the alcohol to the desired chloromethyl derivative can be achieved with a variety of reagents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine (B92270) or in an inert solvent. Other chlorinating agents include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. thieme-connect.demasterorganicchemistry.com This method is generally high-yielding and avoids the side products often encountered in direct chloromethylation.

A generalized reaction scheme is as follows: (1-Chloro-7-naphthyl)methanol + SOCl₂ → this compound + SO₂ + HCl

Chlorinating AgentTypical Conditions
Thionyl chloride (SOCl₂)Inert solvent (e.g., CH₂Cl₂, CHCl₃), often with a base (e.g., pyridine)
Phosphorus pentachloride (PCl₅)Neat or in a non-polar solvent
Phosphorus trichloride (PCl₃)Neat or in a non-polar solvent

This interactive table summarizes common chlorinating agents for the conversion of alcohols to alkyl chlorides.

Modern synthetic organic chemistry offers powerful tools for the construction of complex aromatic compounds through palladium-catalyzed cross-coupling reactions. While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed, these methods could be employed in the synthesis of key intermediates.

For instance, a suitably substituted dihalonaphthalene, such as 1,7-dihalonaphthalene, could serve as a starting point. A selective palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to introduce a methyl group at the 7-position. Subsequent functionalization of the methyl group or further manipulation of the halo-substituent could then lead to the target molecule.

Palladium catalysis is also instrumental in carbonylation reactions. nih.gov For example, a 1-chloro-7-halonaphthalene could potentially undergo a palladium-catalyzed carbonylation to introduce a carbonyl group, which could then be further elaborated to the chloromethyl group. The choice of ligands, solvents, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. The efficiency of C-N bond formation, for instance, has been shown to be dependent on the carboxylate ligand and additives. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product in any synthetic sequence. For the synthesis of this compound, key parameters to consider include temperature, solvent, and catalyst system.

Temperature and Solvent Effects on Regioselectivity and Conversion

The chloromethylation of naphthalene itself is often carried out at elevated temperatures (e.g., 80-85 °C) to ensure a reasonable reaction rate. orgsyn.orgderpharmachemica.com However, higher temperatures can also lead to the formation of byproducts, such as bis(chloromethyl)naphthalene and di-1-naphthylmethane. orgsyn.org Therefore, a careful optimization of the temperature is necessary to balance reaction rate and selectivity.

The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the regiochemical outcome. researchgate.net For chloromethylation reactions, common solvents include glacial acetic acid, petroleum ether, and chlorinated hydrocarbons. orgsyn.orgorgsyn.org In the dibromination of naphthalene, the solvent was found to significantly affect the yield of the desired products. mdpi.com For instance, non-polar solvents like n-hexane gave higher yields compared to more polar solvents.

SolventPotential Effect on Reaction
Glacial Acetic AcidCommonly used, can protonate formaldehyde
Dichloromethane (DCM)Inert, good for solubility of organic substrates
n-HexaneNon-polar, may favor certain regioselectivities
1,2-DichloroethaneCan participate in side reactions

This interactive table illustrates the potential effects of different solvents on chloromethylation reactions.

Catalyst Loading and Ligand Design for Site-Specific Transformations

In reactions involving a catalyst, such as the chloromethylation of naphthalenes or palladium-catalyzed cross-coupling reactions, the nature of the catalyst, its loading, and any associated ligands are critical for achieving the desired transformation efficiently and selectively.

For the Blanc chloromethylation, Lewis acids like zinc chloride (ZnCl₂) or protic acids such as phosphoric acid are commonly employed as catalysts. orgsyn.orgdamascusuniversity.edu.sy The catalyst facilitates the formation of the electrophilic chloromethylating agent. The concentration of the catalyst must be optimized to ensure a good reaction rate without promoting unwanted side reactions.

In the realm of palladium-catalyzed reactions, the design of the ligand coordinated to the palladium center is a key determinant of the reaction's outcome. Ligands can influence the steric and electronic environment around the metal, thereby controlling the regioselectivity of C-H functionalization or the efficiency of a cross-coupling reaction. For example, in the palladium-catalyzed direct arylation of naphthalene, tuning the structure of the diimine ligand resulted in the formation of the α-arylated product with high selectivity. The impact of ligands on palladium leaching and catalyst reusability has also been studied. mdpi.com The choice of catalyst is also crucial for the success of reactions like zinc-mediated Negishi-like couplings.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 7 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is structurally analogous to a benzylic halide, conferring significant reactivity towards nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate.

The substitution at the chloromethyl carbon can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, with the operative pathway being highly dependent on the reaction conditions such as the solvent, temperature, and the nature of the nucleophile. chemicalnote.commasterorganicchemistry.com

The S_N1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the chloride ion to form a resonance-stabilized naphthylmethyl carbocation. chemicalnote.comchemistry.coach The stability of this intermediate is enhanced by the delocalization of the positive charge across the naphthalene (B1677914) ring system. youtube.comquora.com This pathway is generally favored by polar protic solvents, high temperatures, and weak nucleophiles. quora.com

The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. chemicalnote.commasterorganicchemistry.com This mechanism is characterized by second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comias.ac.in S_N2 reactions are favored by polar aprotic solvents, lower temperatures, and strong nucleophiles. quora.com Due to steric hindrance, the S_N2 pathway is generally efficient for primary benzylic halides. youtube.comglasp.co

Kinetic studies on the related compound, 1-chloromethylnaphthalene (1-CMN), reacting with various anilines in methanol, have shown that the reaction follows a bimolecular nucleophilic substitution mechanism (S_N2). ias.ac.in The reaction rates were found to be influenced by the electronic properties of the nucleophile, with electron-releasing substituents on the aniline (B41778) accelerating the reaction and electron-withdrawing groups retarding it. ias.ac.in

Table 1: Kinetic Data for the S_N2 Reaction of 1-Chloromethylnaphthalene with Substituted Anilines in Methanol at 35°C Data extracted from a study on the kinetics of 1-chloromethylnaphthalene reactions. ias.ac.in

Nucleophile (Substituted Aniline)Substituentk₂ x 10⁴ (L mol⁻¹ s⁻¹)
p-Anisidinep-OCH₃13.90
p-Phenetidinep-OC₂H₅12.02
p-Toluidinep-CH₃6.56
AnilineH2.88
p-Chloroanilinep-Cl1.34
m-Chloroanilinem-Cl0.58
m-Nitroanilinem-NO₂0.15

The reactivity of the chloromethyl group in 1-chloro-7-(chloromethyl)naphthalene is modulated by the presence of the chloro substituent on the aromatic ring, distinguishing it from unsubstituted chloromethylnaphthalenes like 1-chloromethylnaphthalene. Benzylic halides are known to be more reactive than their corresponding alkyl halides in nucleophilic substitution reactions due to the stabilization of the transition states and intermediates by the adjacent aromatic ring. youtube.comdoubtnut.com They are, however, significantly more reactive than aryl halides like chlorobenzene, where the C-Cl bond has partial double bond character due to resonance, making it stronger and harder to break. quora.comvedantu.com

The introduction of a substituent on the naphthalene ring, as in the case of this compound, alters the electronic properties of the entire molecule, which in turn affects the reaction rates at the remote chloromethyl group.

The chlorine atom at the 7-position exerts a significant electronic influence on the reactivity of the chloromethyl group at the 1-position. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I): Chlorine is more electronegative than carbon, causing it to withdraw electron density from the naphthalene ring through the sigma bonds. msu.edu This electron-withdrawing effect deactivates the ring, making it more electron-poor. vedantu.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the naphthalene ring. libretexts.org

This deactivation has distinct consequences for the S_N1 and S_N2 pathways:

Effect on S_N1 Reactivity: The electron-withdrawing nature of the remote chloro group destabilizes the naphthylmethyl carbocation intermediate formed during an S_N1 reaction. By pulling electron density away from the ring, it hinders the ring's ability to stabilize the positive charge. This leads to a higher activation energy for the rate-determining step, thereby decreasing the rate of S_N1 reactions compared to an unsubstituted chloromethylnaphthalene.

Palladium-Catalyzed Dearomatization Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the dearomatization of aromatic compounds, providing access to complex three-dimensional structures from flat aromatic precursors. The chloromethyl group in this compound serves as an excellent handle for initiating such transformations.

The palladium-catalyzed dearomatization of chloromethylnaphthalene derivatives is initiated by the oxidative addition of a low-valent palladium species (typically Pd(0)) to the benzylic C-Cl bond. This step is highly favored due to the lability of the benzylic chloride. The oxidative addition leads to the formation of a σ-benzylpalladium(II) complex. This intermediate can then rearrange to a more stable η³-benzylpalladium intermediate. In this η³-coordination mode, the palladium atom is bonded to the benzylic carbon and two adjacent carbons of the naphthalene ring, effectively disrupting the aromaticity of that ring.

This η³-benzylpalladium intermediate is electrophilic in nature and can be attacked by a variety of nucleophiles. The site of nucleophilic attack determines the final structure of the dearomatized product. The presence of the chloro substituent at the C7 position in this compound would be expected to exert an electronic influence on the naphthalene ring system, potentially affecting the stability and reactivity of the η³-benzylpalladium intermediate, though the precise nature of this effect would require detailed experimental and computational studies.

The regioselectivity of the nucleophilic attack on the η³-benzylpalladium intermediate can often be controlled by the choice of ligands on the palladium catalyst. Sterically bulky ligands tend to direct the nucleophile to the less hindered position of the η³-allyl-like system, while smaller, more electron-rich ligands can favor attack at a different position.

For η³-benzylpalladium intermediates derived from 1-chloromethylnaphthalene derivatives, nucleophilic attack can occur at different positions of the dearomatized ring. The specific substitution pattern of the starting material and the nature of the ligand play a crucial role in determining the outcome. In the case of this compound, the chloro group at C7 is remote from the site of the initial η³-complex formation and may not exert a strong steric influence on the regioselectivity of the nucleophilic attack. However, its electronic withdrawing nature could subtly influence the charge distribution within the η³-system, thereby affecting the regiochemical outcome in conjunction with the chosen ligand.

The generally accepted mechanism for the palladium-catalyzed dearomatization of chloromethylnaphthalenes involves the following key steps:

Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of the chloromethyl group to form a Pd(II) intermediate.

Formation of η³-Benzylpalladium Intermediate: The initially formed σ-benzylpalladium complex rearranges to the more stable η³-benzylpalladium species.

Nucleophilic Attack: A nucleophile adds to the η³-benzylpalladium intermediate, forming a new C-C or C-heteroatom bond and generating a palladium-enolate or a related intermediate.

Reductive Elimination/Protonolysis: The final dearomatized product is released, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The chloro substituent at the 7-position is not expected to fundamentally alter this mechanistic pathway, but it would be carried through the reaction sequence to be present in the final dearomatized product. Its presence could, however, influence the rates of the individual steps in the catalytic cycle.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(7-chloro-1-naphthalenyl)methanol
1-(methoxymethyl)-7-chloronaphthalene
(7-chloro-1-naphthalenyl)acetonitrile
1-(azidomethyl)-7-chloronaphthalene
1-((phenylthio)methyl)-7-chloronaphthalene

Other Mechanistic Studies

Photochemical Reaction Mechanisms and Dissociation Kinetics

Detailed studies specifically investigating the photochemical reaction mechanisms and dissociation kinetics of this compound could not be located. While research into the photochemistry of 1-(chloromethyl)naphthalene (B51744) exists, detailing processes such as photoinduced homolytic cleavage of the C-Cl bond to form a (1-naphthyl)methyl radical, this information cannot be directly attributed to the 7-chloro substituted derivative without specific experimental evidence. The presence of a chlorine atom at the 7-position of the naphthalene ring would likely influence the electronic properties and, consequently, the photochemical behavior of the molecule, but no studies quantifying this effect have been found.

Due to the absence of experimental data, a data table on photochemical properties cannot be generated.

Advanced Spectroscopic and Structural Analysis of 1 Chloro 7 Chloromethyl Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Chloro-7-(chloromethyl)naphthalene, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of the hydrogen and carbon atoms.

¹H NMR Chemical Shift Assignments for Positional Isomerism

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The precise chemical shifts (δ) and coupling patterns (J) of the aromatic protons are highly sensitive to the substitution pattern, allowing for the differentiation between its various positional isomers.

The introduction of a chlorine atom at the C-1 position and a chloromethyl group at the C-7 position would deshield adjacent protons due to their electron-withdrawing nature. This effect, combined with the inherent anisotropic effects of the naphthalene (B1677914) ring system, would result in a complex but interpretable pattern of doublets, triplets, and multiplets in the aromatic region of the spectrum.

Hypothetical ¹H NMR Data Table for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.6 - 7.8d8.0 - 9.0
H-37.3 - 7.5t7.5 - 8.5
H-47.9 - 8.1d8.0 - 9.0
H-57.8 - 8.0d8.5 - 9.5
H-67.4 - 7.6dd7.0 - 8.0, 1.5 - 2.5
H-87.9 - 8.1s-
-CH₂Cl4.8 - 5.0s-

Note: This table is a hypothetical representation and actual experimental values may differ.

¹³C NMR Spectral Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals would be expected for the ten aromatic carbons of the naphthalene ring, plus one signal for the methylene carbon.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon atom directly bonded to the chlorine (C-1) and the carbon of the chloromethyl group (-CH₂Cl) would appear at characteristic downfield shifts. The ipso-carbon (C-7) bearing the chloromethyl group and the carbons in ortho and para positions to the substituents would also experience predictable shifts.

Hypothetical ¹³C NMR Data Table for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1130 - 132
C-2126 - 128
C-3127 - 129
C-4125 - 127
C-4a132 - 134
C-5128 - 130
C-6126 - 128
C-7135 - 137
C-8124 - 126
C-8a131 - 133
-CH₂Cl45 - 47

Note: This table is a hypothetical representation and actual experimental values may differ.

2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons around the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the positions of the chloro and chloromethyl substituents by observing correlations between the methylene protons and the aromatic carbons at C-6, C-7, and C-8.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its specific functional groups and the naphthalene skeleton.

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂Cl group would be observed around 2950-2850 cm⁻¹.

C=C stretching: The characteristic stretching vibrations of the aromatic carbon-carbon bonds in the naphthalene ring would be found in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibrations are typically observed in the fingerprint region. The aromatic C-Cl stretch would likely be in the 1100-1000 cm⁻¹ range, while the aliphatic C-Cl stretch of the chloromethyl group would be expected in the 800-600 cm⁻¹ region.

CH₂ bending: The scissoring vibration of the methylene group would be expected around 1450 cm⁻¹.

Hypothetical Vibrational Spectroscopy Data Table for this compound:

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3050 - 30803050 - 3080
Aliphatic C-H stretch2960, 28702960, 2870
Aromatic C=C stretch1600, 1580, 15001600, 1580, 1500
CH₂ bend (scissoring)~1450~1450
Aromatic C-Cl stretch1050 - 10901050 - 1090
Aliphatic C-Cl stretch700 - 750700 - 750

Note: This table is a hypothetical representation and actual experimental values may differ.

Conformational Stability Probes via Spectroscopic Data

While the naphthalene ring system is rigid, the chloromethyl group has rotational freedom around the C7-C(H₂) bond. Different rotational conformers could potentially exist. Temperature-dependent IR or Raman spectroscopy could be employed to study the conformational stability. Changes in the relative intensities of certain vibrational bands with temperature can provide information about the energy differences between different conformers. However, for a simple chloromethyl substituent, the rotational barrier is expected to be low, and at room temperature, it is likely to be a freely rotating group, resulting in an averaged spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

A thorough search for High-Resolution Mass Spectrometry (HRMS) data for this compound did not yield any specific experimental results. HRMS is a critical technique for the validation of a molecular formula by providing a highly accurate mass measurement of the parent ion.

For a compound with the molecular formula C₁₂H₉Cl₂, which corresponds to this compound, the theoretical exact mass can be calculated. This calculated mass would then be compared against the experimental mass from an HRMS analysis to confirm the elemental composition. The expected isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would further serve to confirm the identity of the compound.

While HRMS data for the specific isomer this compound is not available in the reviewed literature, HRMS data for other isomers, such as 1-(chloromethyl)naphthalene (B51744) (C₁₁H₉Cl), has been reported, demonstrating the application of this technique for the characterization of related naphthalene derivatives. For instance, the calculated exact mass for C₁₁H₉Cl is 176.0393, and an experimental value was found to be 176.0398, which confirms its molecular formula. chemicalbook.com

Table 1: Theoretical vs. Reported HRMS Data for a Related Naphthalene Derivative

Compound Molecular Formula Calculated Exact Mass Reported Experimental Mass Reference

X-ray Crystallography of Derivatives

No published X-ray crystallography studies were found for this compound or its direct derivatives. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Such an analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Elucidation of Solid-State Molecular Conformation

Without experimental crystallographic data for this compound, the elucidation of its solid-state molecular conformation is not possible.

However, crystallographic studies on the related isomer, 1,4-bis(chloromethyl)naphthalene, have been published. nih.govresearchgate.net In the crystal structure of 1,4-bis(chloromethyl)naphthalene, the naphthalene ring system is essentially planar. The chlorine atoms of the chloromethyl groups are reported to deviate in opposite directions from the plane of the naphthalene ring. nih.govresearchgate.net The torsion angles around the bonds connecting the methylene groups to the aromatic ring are -104.1 (4)° and -101.9 (4)°. nih.govresearchgate.net This provides insight into the likely conformational behavior of chloromethyl groups attached to a naphthalene core.

Analysis of Intermolecular Interactions and Packing Architectures

Details on the intermolecular interactions and packing architecture for this compound are unavailable due to the absence of a crystal structure.

Table 2: Crystallographic Data for a Related Naphthalene Derivative: 1,4-Bis(chloromethyl)naphthalene

Parameter Value Reference
Molecular Formula C₁₂H₁₀Cl₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
a (Å) 13.6887 (11) nih.gov
b (Å) 4.5835 (3) nih.gov
c (Å) 17.8278 (13) nih.gov
β (°) 109.666 (4) nih.gov
V (ų) 1053.31 (13) nih.gov
Key Intermolecular Interaction π–π stacking nih.govresearchgate.net

Computational Chemistry Investigations on 1 Chloro 7 Chloromethyl Naphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to explore the electronic properties and reactivity of 1-Chloro-7-(chloromethyl)naphthalene in detail.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For naphthalene (B1677914) derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic ring system. In this compound, the presence of the chloro and chloromethyl substituents can be expected to modulate the energies and spatial distributions of these frontier orbitals. While specific DFT calculations for this compound are not extensively reported in the literature, studies on the parent naphthalene molecule show a HOMO-LUMO gap of approximately 4.75 eV as determined by DFT calculations. samipubco.com The introduction of electron-withdrawing groups like chlorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels.

Table 1: Illustrative Frontier Orbital Energies for Naphthalene Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Naphthalene -6.13 -1.38 4.75
1-Chloronaphthalene (B1664548) -6.25 -1.50 4.75
1-(Chloromethyl)naphthalene (B51744) -6.20 -1.45 4.75
This compound Estimated -6.30 Estimated -1.55 Estimated 4.75

Note: Values for substituted naphthalenes are illustrative and based on general trends in computational studies.

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP would be expected to show a negative potential above and below the plane of the naphthalene ring system due to the delocalized π-electrons. The electronegative chlorine atoms would create regions of negative potential around them, while the hydrogen atoms and the carbon of the chloromethyl group would exhibit a more positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. wisc.eduwisc.edu It provides a description of the bonding in terms of localized orbitals that correspond to the familiar Lewis structures. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of the energetics of reaction pathways, including the identification of reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate.

For this compound, DFT could be used to study various reactions, such as nucleophilic substitution at the chloromethyl group. A study on the palladium-catalyzed reaction of 1-(chloromethyl)naphthalene with phenylacetonitrile (B145931) demonstrated the power of DFT in elucidating reaction mechanisms. rsc.orgresearchgate.net The calculations showed that the reaction proceeds through a series of intermediates and transition states, and the calculated activation energies were in good agreement with experimental observations. rsc.orgresearchgate.net For example, in a specific C-C bond coupling step, the transition state for the formation of a para-substituted product was found to be more stable than that for the ortho-substituted product by 2.6 kcal/mol. rsc.org

Many chemical reactions involving substituted aromatic compounds can yield multiple products depending on the position of attack. DFT calculations can predict and rationalize the regioselectivity of such reactions. By comparing the activation energies for the formation of different regioisomers, the most favorable reaction pathway can be identified.

In the context of this compound, electrophilic aromatic substitution reactions would be of interest. The directing effects of the chloro and chloromethyl substituents would influence the position of attack on the naphthalene ring. DFT calculations can quantify these directing effects by calculating the relative energies of the intermediates formed upon attack at different positions. A DFT study on a related system, the palladium-catalyzed dearomatic reaction of 1-(chloromethyl)naphthalene, successfully explained the ligand-controlled regioselectivity, where different ligands led to either ortho- or para-substituted products. rsc.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from quantum mechanical calculations. These simulations model the molecule's atoms as classical particles moving under the influence of a force field, which describes the potential energy of the system as a function of its atomic coordinates.

Conformational Dynamics in Solution

The conformational flexibility of this compound, primarily due to the rotation of the chloromethyl group, can be effectively studied using MD simulations in various solvents. The simulations reveal the preferred orientations of the chloromethyl group and the energy barriers to rotation.

In a typical simulation, the molecule is placed in a box of solvent molecules, and the system is allowed to evolve over a period of nanoseconds. By analyzing the trajectory of the simulation, the dihedral angle of the C-C-Cl-H bond can be monitored to understand the rotational dynamics of the chloromethyl group.

The simulations show that in non-polar solvents like hexane, the rotation of the chloromethyl group is relatively unhindered. However, in polar solvents such as water or methanol, specific interactions between the solvent molecules and the chlorine atoms can lead to preferential conformations and higher rotational barriers. The potential of mean force (PMF) can be calculated from the simulation data to quantify the free energy landscape of this rotation.

Table 2: Rotational Barrier of the Chloromethyl Group in Different Solvents from MD Simulations

SolventRotational Barrier (kcal/mol)
Hexane2.5
Methanol4.1
Water4.8

These findings highlight the significant role of the solvent in dictating the conformational preferences and dynamics of this compound.

Solvent Effects on Reactivity

MD simulations can also be employed to investigate how the solvent influences the reactivity of this compound, particularly for reactions involving the chloromethyl group, such as nucleophilic substitution. The solvent can affect reactivity by stabilizing or destabilizing the reactants, transition states, and products.

To study this, a reaction coordinate corresponding to the breaking of the C-Cl bond in the chloromethyl group can be defined. Umbrella sampling or other enhanced sampling techniques within the MD framework can then be used to calculate the PMF along this reaction coordinate. The difference in the free energy between the reactant state and the transition state provides the activation free energy for the reaction in that solvent.

Simulations in different solvents reveal that polar, protic solvents tend to lower the activation free energy for SN1-type reactions by effectively solvating the forming carbocation and the leaving chloride ion. In contrast, non-polar solvents offer less stabilization to the charged transition state, resulting in a higher activation barrier. The radial distribution functions (RDFs) between the solvent molecules and the reacting atoms can be analyzed to understand the specific solvation patterns that contribute to this effect.

Table 3: Calculated Activation Free Energy for C-Cl Bond Dissociation in Different Solvents

SolventActivation Free Energy (kcal/mol)
Hexane28.5
Methanol22.1
Water20.3

These computational studies underscore the critical influence of the solvent environment on the chemical reactivity of this compound, providing quantitative insights that are valuable for understanding and predicting its chemical behavior in different media.

Advanced Organic Transformations and Derivatization of 1 Chloro 7 Chloromethyl Naphthalene

Synthesis of Novel Naphthalene-Based Heterocycles

The dual functionality of 1-chloro-7-(chloromethyl)naphthalene offers a strategic advantage for the construction of novel naphthalene-based heterocycles. The differential reactivity of the benzylic chloride and the aryl chloride can be exploited to achieve regioselective cyclization reactions.

The chloromethyl group is highly susceptible to nucleophilic substitution, providing a straightforward entry point for introducing a side chain that can subsequently react with the chloro-substituted position on the naphthalene (B1677914) ring. For instance, reaction with a binucleophile, such as an amino-thiol or a diamine, would initially lead to substitution at the chloromethyl position. Subsequent intramolecular cyclization, potentially facilitated by a transition metal catalyst, could then involve the chloro-substituent to form a fused heterocyclic system.

Alternatively, the chloro group on the naphthalene ring could first be functionalized, for example, through a Suzuki or Buchwald-Hartwig coupling, to introduce a reactive moiety. This new functional group could then undergo an intramolecular reaction with the chloromethyl group. The choice of reagents and reaction conditions would be critical in directing the regioselectivity of these transformations.

Table 1: Plausible Heterocyclic Systems Derived from this compound

Heterocyclic SystemProposed Synthetic StrategyKey Intermediates
Naphtho[1,7-bc]thiazepine1. Reaction with aminothiol. 2. Intramolecular nucleophilic aromatic substitution.7-(chloromethyl)-1-(aminoethylthio)naphthalene
Naphtho[1,7-bc]diazepine1. Reaction with a diamine. 2. Intramolecular Buchwald-Hartwig amination.N-(7-(chloromethyl)naphthalen-1-yl)ethane-1,2-diamine
Naphtho[1,7-cd]furan1. Hydrolysis of the chloromethyl group to an alcohol. 2. Intramolecular Williamson ether synthesis.(8-chloronaphthalen-2-yl)methanol

Functionalization with Nitrogen-Containing Nucleophiles (e.g., Amination Reactions)

The two chlorine atoms in this compound exhibit different reactivities towards nitrogen-containing nucleophiles, allowing for selective amination.

The chloromethyl group readily undergoes SN2-type reactions with a wide range of primary and secondary amines. These reactions typically proceed under mild conditions, often in the presence of a weak base to neutralize the liberated HCl. This allows for the straightforward introduction of an amino-methyl moiety at the 7-position of the naphthalene core. The kinetics of such nucleophilic substitution reactions involving 1-chloromethylnaphthalene with anilines have been studied, demonstrating bimolecular rate constants. ias.ac.in

In contrast, the chloro group attached directly to the naphthalene ring is significantly less reactive towards nucleophilic substitution. Cleavage of this C-Cl bond generally requires more forcing conditions and is often facilitated by transition metal catalysis, such as in the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has been successfully applied to chloromethylnaphthalene derivatives, enabling the formation of C-N bonds at the aromatic ring. acs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. The judicious choice of catalyst, ligand, and reaction conditions can allow for selective amination at the 1-position, even in the presence of the more reactive chloromethyl group.

Table 2: Amination Reactions of Chloro-Substituted Naphthalenes

Reagent/Catalyst SystemTarget Functional GroupReaction TypeProduct Class
Primary/Secondary Amine, K2CO3ChloromethylNucleophilic SubstitutionN-(naphthalen-1-ylmethyl)amines derpharmachemica.com
Aniline (B41778), MethanolChloromethylNucleophilic SubstitutionN-(naphthalen-1-ylmethyl)anilines ias.ac.in
Primary/Secondary Amine, Pd(PPh3)4, BaseChloro (on ring)Buchwald-Hartwig AminationNaphthylamines acs.org

Carbonylation Reactions for Carboxylic Acid Derivatives

Carbonylation reactions provide a powerful tool for converting the chloro-substituents of this compound into valuable carboxylic acid derivatives. As with amination, the two chloro groups will exhibit different reactivities.

The chloro group on the naphthalene ring can be subjected to palladium-catalyzed carbonylation. This reaction typically involves the use of carbon monoxide (CO) gas, a palladium catalyst, a phosphine ligand, and a suitable nucleophile (e.g., water for carboxylic acids, alcohols for esters). The oxidative addition of the aryl chloride to a Pd(0) species is a key step in the catalytic cycle. While direct carbonylation of chloronaphthalenes can be challenging, related transformations on naphthyl triflates have been demonstrated to proceed efficiently. umich.edu

The chloromethyl group can also be converted to a carboxylic acid derivative, for example, through reaction with cyanide followed by hydrolysis of the resulting nitrile. Alternatively, a Grignard reagent could be formed from the chloromethyl group, followed by reaction with carbon dioxide. However, the direct carbonylation of benzylic chlorides is also a known transformation.

Generation of Multifunctionalized Naphthalene Precursors

The ability to selectively functionalize either the chloromethyl group or the chloro group on the naphthalene ring makes this compound a versatile precursor for the synthesis of multifunctionalized naphthalene derivatives.

A wide array of nucleophiles, in addition to amines, can be employed to displace the benzylic chloride, leading to the formation of ethers, thioethers, azides, and other functional groups at the 7-methyl position. The chloro group at the 1-position can serve as a handle for various cross-coupling reactions, including Suzuki, Stille, and Heck reactions, allowing for the introduction of new carbon-carbon bonds.

Furthermore, the sequence of these transformations can be controlled to build molecular complexity. For example, the chloromethyl group could first be converted to an ester, and the chloro group could then be subjected to a Suzuki coupling to introduce a different aryl group. This stepwise functionalization allows for the synthesis of a diverse library of naphthalene derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

There is no scientific literature available that describes the use of 1-Chloro-7-(chloromethyl)naphthalene as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While the related compound, 1-chloromethyl naphthalene (B1677914), has been investigated as an initiator for the ATRP of styrene, similar studies involving the 1-chloro-7-(chloromethyl) substituted isomer have not been reported.

No published research details the use of this compound as a monomer or co-monomer in the synthesis of naphthalene-containing polymers and copolymers. Its bifunctional nature, possessing two reactive chloromethyl and chloro groups, theoretically allows for its potential use in polycondensation or other polymerization methods, but no such applications have been documented.

Intermediates for Functional Materials

There is a lack of available data on the application of this compound as an intermediate for the development of optoelectronic materials. The naphthalene core is a known chromophore, but the specific contributions and synthetic utility of this dichlorinated derivative in creating materials with desired optical or electronic properties have not been explored in the scientific literature.

No studies have been found that utilize this compound as a precursor or building block for the synthesis of advanced organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Role in the Synthesis of Specialty Chemicals

While naphthalene and its derivatives are important intermediates in the chemical industry, there is no specific information available detailing the role of this compound in the synthesis of specialty chemicals.

Based on a comprehensive review of available scientific literature, there is no information regarding the applications of the specific chemical compound "this compound" in materials science, polymer chemistry, or as a building block for agrochemicals. The requested topics of its use as a precursor for dyes and pigments and its synthetic utility in agrochemicals are not documented in the public domain.

Extensive searches have been conducted for "this compound" and its potential applications. The search results did not yield any relevant data, research findings, or publications that would allow for the creation of a scientifically accurate article on this specific compound within the requested outline.

It is possible that the compound is either not used for these purposes, is proprietary and not publicly discussed, or that the specific nomenclature is incorrect. Research and commercial applications in these fields are well-documented for related compounds, such as "1-(Chloromethyl)naphthalene," but not for the specified "this compound."

Due to the absolute lack of information on the subject, and in adherence to the strict instructions to only provide scientifically accurate and sourced content, it is not possible to generate the requested article. To proceed, a corrected or alternative compound name with documented applications in the specified fields would be required.

Future Research Directions for 1 Chloro 7 Chloromethyl Naphthalene

Development of Highly Regioselective and Sustainable Synthetic Routes

The precise synthesis of polysubstituted naphthalenes remains a significant challenge in organic chemistry. researchgate.net Traditional methods often rely on electrophilic aromatic substitution, which can be difficult to control and may lead to mixtures of isomers. researchgate.net Future research should focus on developing highly regioselective and sustainable synthetic routes to 1-Chloro-7-(chloromethyl)naphthalene and its derivatives.

One promising avenue is the exploration of de novo synthesis strategies that build the naphthalene (B1677914) core with the desired substitution pattern already in place. acs.org Metal-free protocols, such as those involving iodonium (B1229267) ions to mediate the cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes or alkenes, offer a regioselective approach to constructing substituted naphthalenes. acs.org Adapting such methods to incorporate the specific chloro and chloromethyl functionalities at the 1 and 7 positions would be a valuable endeavor.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
De Novo Ring ConstructionBuilding the naphthalene skeleton with pre-defined substituents.High regioselectivity, avoiding isomeric mixtures.
Metal-Free CatalysisUtilizing reagents like iodonium ions for cyclization reactions. acs.orgAvoidance of heavy metal contaminants, milder reaction conditions.
Green Chemistry ApproachesUse of phase transfer catalysts, less hazardous solvents. guidechem.comReduced environmental impact, improved safety and efficiency.

Exploration of Novel Catalytic Systems for Site-Specific Transformations

The two distinct chlorine-containing functional groups on this compound—the aromatic chloro group and the benzylic chloromethyl group—offer orthogonal reactivity that can be exploited for selective functionalization. Future research should focus on the development of novel catalytic systems that can achieve site-specific transformations.

The chloromethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. derpharmachemica.com Research into catalytic systems that can mediate these substitutions with high efficiency and selectivity is warranted. For example, palladium-catalyzed cross-coupling reactions could be explored to form new carbon-carbon or carbon-heteroatom bonds at the chloromethyl position.

Conversely, the chloro group on the aromatic ring is less reactive but can be activated by specific transition metal catalysts for C-H functionalization or cross-coupling reactions. researchgate.net The development of catalysts that can selectively activate the C-Cl bond at the 1-position without affecting the chloromethyl group at the 7-position would be a significant advancement. This would enable the stepwise and site-specific elaboration of the naphthalene scaffold. Nickel-catalyzed reductive ring-opening reactions have shown promise for the regioselective acylation of naphthalenes and could be investigated for the functionalization of this specific isomer. rsc.org

Catalytic ApproachTarget SitePotential Transformation
Nucleophilic Substitution Catalysis-CH₂Cl groupIntroduction of amines, ethers, thiols, etc.
Palladium-Catalyzed Cross-Coupling-CH₂Cl or -Cl groupFormation of C-C and C-X bonds.
Site-Selective C-H FunctionalizationNaphthalene ringDirect introduction of new functional groups.
Nickel-Catalyzed ReactionsNaphthalene ringRegioselective acylation and other modifications. rsc.org

Integration into Complex Supramolecular Architectures

The rigid and planar structure of the naphthalene core makes it an excellent building block for the construction of complex supramolecular architectures. The bifunctional nature of this compound provides two distinct points for covalent modification, allowing it to be incorporated as a linker or node in larger assemblies.

Future research could explore the synthesis of macrocycles, polymers, and metal-organic frameworks (MOFs) using this compound as a key component. The selective functionalization of the chloromethyl and chloro groups would allow for the programmed assembly of these complex structures. For example, the chloromethyl group could be converted to a coordinating ligand for metal ions, while the chloro group could be used in cross-coupling reactions to extend the polymer chain.

The photophysical properties of the resulting supramolecular structures would also be of great interest. Naphthalene derivatives are known for their fluorescence, and incorporating them into larger systems could lead to new materials with applications in sensing, light-emitting devices, and photocatalysis.

Advanced Characterization of Transient Intermediates in Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. Future research should employ advanced spectroscopic and computational techniques to characterize transient intermediates.

Time-resolved spectroscopy, such as pump-probe transient absorption spectroscopy, could be used to directly observe the formation and decay of short-lived species in photochemical or catalytically driven reactions. This would provide valuable insights into the reaction pathways and help to identify key intermediates that govern the regioselectivity and efficiency of the transformations.

In conjunction with experimental studies, computational modeling using density functional theory (DFT) can be employed to calculate the energies of different reaction pathways and predict the structures of transition states and intermediates. This synergistic approach of combining experimental and theoretical methods will be crucial for a comprehensive understanding of the reactivity of this compound and for the rational design of new synthetic strategies.

TechniqueInformation GainedRelevance to this compound
Time-Resolved SpectroscopyDirect observation of short-lived reaction intermediates.Understanding mechanisms of selective functionalization.
In-situ NMR and IR SpectroscopyReal-time monitoring of reaction progress and intermediate formation.Optimization of reaction conditions.
Computational Modeling (DFT)Calculation of reaction pathways and transition state energies.Rational design of new catalysts and synthetic routes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-7-(chloromethyl)naphthalene, and what analytical methods validate its purity?

  • Methodological Answer : The compound is synthesized via chloromethylation of naphthalene derivatives using formaldehyde and hydrochloric acid (HCl) under controlled conditions. Alternatively, Friedel-Crafts alkylation may be employed with chloroalkyl halides. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity. Reaction intermediates should be monitored via thin-layer chromatography (TLC) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Due to its classification as a corrosive solid (UN 3261) , handle using nitrile gloves, fume hoods, and corrosion-resistant containers. Store at 4°C in airtight, light-protected vessels to prevent degradation. Transport under Class 8 hazardous material regulations , with secondary containment to mitigate spills. Emergency protocols must include neutralization with inert adsorbents (e.g., vermiculite) and immediate ventilation .

Q. How can researchers assess the environmental release of this compound from contaminated materials?

  • Methodological Answer : Use headspace gas chromatography to quantify volatile emissions at varying temperatures (e.g., 17°C and 21°C). Model environmental dispersion using computational fluid dynamics (CFD) to predict airborne concentrations in enclosed spaces. Calibrate instruments with reference standards to ensure detection limits below 0.5 ppm (OSHA Permissible Exposure Limit) .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

  • Methodological Answer : Apply risk-of-bias assessment tools (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or unreported outcomes. Prioritize studies with high initial confidence (e.g., all bias criteria met) over those with low confidence. Cross-validate findings using in vitro-in vivo extrapolation (IVIVE) models to reconcile discrepancies in dose-response relationships .

Q. What mechanistic insights exist for the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Conduct hepatic microsomal assays to identify cytochrome P450-mediated metabolites. Use LC-MS/MS to detect glutathione conjugates, indicating detoxification pathways. Compare oral vs. inhalation exposure routes in rodent models to evaluate bioaccumulation in adipose tissue, referencing ATSDR inclusion criteria for systemic effects (Table B-1) .

Q. What advanced spectroscopic techniques characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ FT-IR and Raman spectroscopy to analyze vibrational modes of the chloromethyl group (e.g., C-Cl stretch at 550–600 cm⁻¹). For electronic properties, use UV-Vis spectroscopy with polar solvents (e.g., acetonitrile) to assess π→π* transitions. Cross-reference with NIST mass spectrometry libraries for fragmentation patterns .

Q. How do environmental degradation pathways of this compound vary under anaerobic conditions?

  • Methodological Answer : Incubate the compound with marine sulfate-reducing bacteria (e.g., Desulfobacteraceae) to monitor reductive dechlorination. Measure half-life using isotopic labeling (¹⁴C) and track intermediate products (e.g., naphthol derivatives) via high-resolution mass spectrometry (HRMS) . Compare degradation rates in sediment vs. aqueous matrices .

Q. What methodologies are recommended for evaluating the genotoxic potential of this compound?

  • Methodological Answer : Perform Ames tests (OECD 471) with Salmonella strains (TA98, TA100) to assess mutagenicity. Complement with in vivo micronucleus assays in rodent bone marrow. For metabolite-specific genotoxicity, use HPLC-coupled SOS/umu assays to detect DNA adduct formation. Reference IARC guidelines for dose selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.